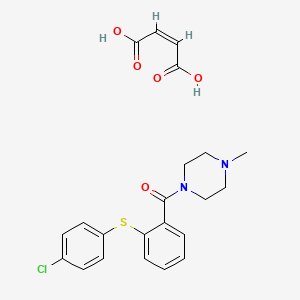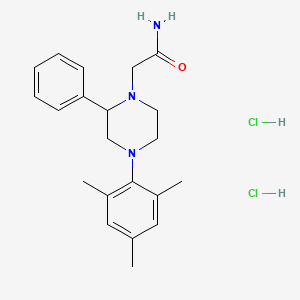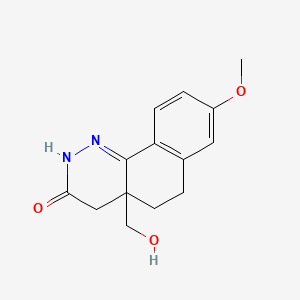
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one is a complex organic compound that belongs to the benzo(h)cinnolin family. This compound is characterized by its unique structure, which includes a tetrahydrobenzo(h)cinnolin core with hydroxymethyl and methoxy functional groups. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo(h)cinnolin Core: The initial step involves the cyclization of appropriate precursors to form the benzo(h)cinnolin core. This can be achieved through a series of condensation reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol or a methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the benzo(h)cinnolin core or the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the benzo(h)cinnolin core.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Preliminary pharmacological studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-benzo(h)cinnolin-3(2H)-one: Lacks the methoxy group, which may alter its pharmacological properties.
4,4a,5,6-Tetrahydro-8-methoxybenzo(h)cinnolin-3(2H)-one: Lacks the hydroxymethyl group, affecting its reactivity and biological activity.
Uniqueness
4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-8-methoxybenzo(h)cinnolin-3(2H)-one is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
126703-15-9 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
4a-(hydroxymethyl)-8-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C14H16N2O3/c1-19-10-2-3-11-9(6-10)4-5-14(8-17)7-12(18)15-16-13(11)14/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18) |
InChIキー |
JGHBQUBXLVAUMF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=NNC(=O)CC3(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


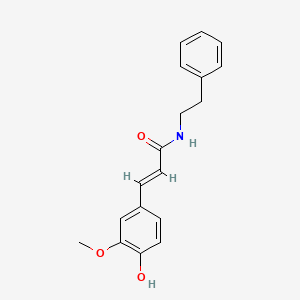
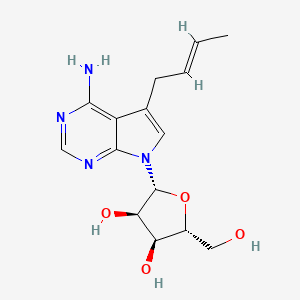
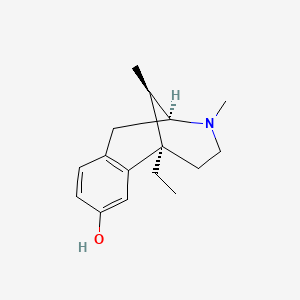
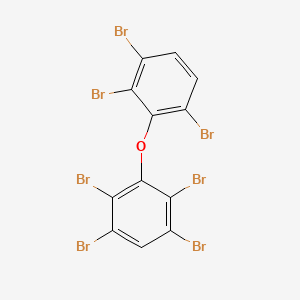
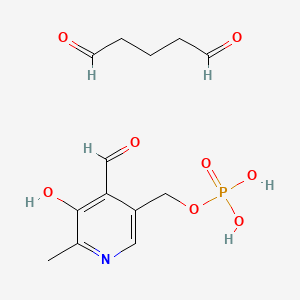

![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)




